Furan, 2-isocyanato-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

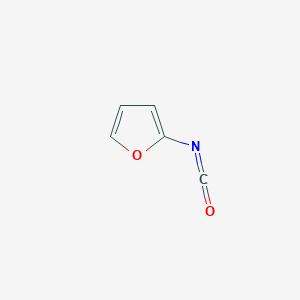

“Furan, 2-isocyanato-”, also known as 2-Isocyanatofuran, is an organic compound made up of a furan ring with an isocyanate group . It has the molecular formula C5H3NO2 . This compound is an important intermediate for the synthesis of polyurethane foams, resins, and elastomers.

Molecular Structure Analysis

The molecular structure of “Furan, 2-isocyanato-” consists of a furan ring with an isocyanate group . The molecular weight is 109.08 g/mol . More detailed structural analysis was not found in the retrieved papers.Physical And Chemical Properties Analysis

“Furan, 2-isocyanato-” is a volatile compound . It has several computed properties such as a molecular weight of 109.08 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

Antibacterial Agents

Furan derivatives, including 2-isocyanato-furan, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into drug compounds is a significant synthetic strategy in the development of new antibacterial agents. This is due to furan’s remarkable therapeutic efficacy, which has led medicinal chemists to explore a variety of innovative antibacterial agents .

Antimicrobial Drug Development

The rise of drug-resistant strains of bacteria has made it imperative to discover new antimicrobial compounds with unique mechanisms of action. Furan-containing compounds exhibit a broad spectrum of biological and pharmacological properties, making them valuable as drugs in various disease areas. Their diverse structural reactions and synthetic versatility in organic chemistry make them promising candidates for developing novel antimicrobial drugs .

Pharmaceutical Synthesis

Furan, processed from furfural, is a green and environmentally friendly material used in pharmaceutical synthesis. As a key starting material, 2-isocyanato-furan can be utilized to produce a range of pharmaceuticals, leveraging its reactivity and the potential for creating complex molecular structures .

Resin and Agrochemical Production

In the realm of industrial chemistry, furan derivatives are used to produce resins and agrochemicals. The environmentally friendly nature of furan makes it an attractive option for sustainable development. Its derivatives, including 2-isocyanato-furan, serve as crucial intermediates in the synthesis of various industrial products .

Lacquer Formulation

Furan derivatives are also employed in the formulation of lacquers. Due to their chemical properties, they provide desirable characteristics such as durability and resistance to environmental factors. This makes 2-isocyanato-furan a valuable compound in the production of high-quality lacquers .

Catalysis and Enantioselective Reactions

The reactivity of furan derivatives makes them suitable for use in catalytic processes, particularly in enantioselective reactions. These reactions are crucial for producing chiral compounds, which have significant implications in pharmaceuticals and agrochemicals .

Material Science Applications

In material science, furan derivatives are explored for their potential in creating new materials. 2-isocyanato-furan can be used in the development of furanic rigid foams, bioplastics, and bioadhesives. These materials offer advantages such as biodegradability and compatibility with sustainable development goals .

Therapeutic Applications

Beyond their antibacterial and antimicrobial potential, furan derivatives have therapeutic applications in treating various diseases. They have been studied for their anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Safety and Hazards

Safety data sheets suggest that furan compounds, including “Furan, 2-isocyanato-”, can be hazardous . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also suspected of causing genetic defects and cancer . Therefore, appropriate safety measures should be taken when handling these compounds.

Mechanism of Action

Target of Action

Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics and have been employed as medicines in a number of distinct disease areas . The primary targets of furan derivatives are often microbial organisms, making them effective antimicrobial agents .

Mode of Action

It is known that they interact with their targets in a way that disrupts normal cellular processes, leading to the death of the target organism . For example, some furan derivatives have been found to be biologically inert against certain gram-positive bacteria .

Biochemical Pathways

Furan derivatives can affect a variety of biochemical pathways. They are known for their reactivity, and they present a mono- (Furfural) or disubstituted (5-HMF) furan ring in their structure . This makes them versatile in the synthesis of new fuels and polymer precursors .

Pharmacokinetics

The therapeutic efficacy of furan-related medicines suggests that they have favorable adme properties .

Result of Action

The result of the action of furan derivatives can vary depending on the specific derivative and its target. In general, they are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of furan derivatives. For example, the shift from traditional resources such as crude oil to biomass has led to a change in the manufacture and uses of furan platform chemicals . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

properties

IUPAC Name |

2-isocyanatofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO2/c7-4-6-5-2-1-3-8-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJPTPNEGGRIRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461133 |

Source

|

| Record name | Furan, 2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76537-07-0 |

Source

|

| Record name | Furan, 2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)